Benzyl 4-hydroxyphenyl carbonate
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Overview
Description
Benzyl 4-hydroxyphenyl carbonate is an organic compound that features a benzyl group attached to a 4-hydroxyphenyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-hydroxyphenyl carbonate can be synthesized through the reaction of benzyl chloroformate with 4-hydroxyphenol in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature, yielding the desired carbonate ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and solvents that facilitate the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the carbonate group can yield benzyl 4-hydroxyphenyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl 4-hydroxyphenyl alcohol.
Substitution: Various substituted phenyl carbonates depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-hydroxyphenyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving carbonate esters.
Industry: It is used in the production of polymers and coatings, where its carbonate group provides desirable properties such as increased durability and resistance to degradation.
Mechanism of Action
The mechanism of action of benzyl 4-hydroxyphenyl carbonate involves the cleavage of the carbonate ester bond, which can be catalyzed by enzymes or chemical reagents. The molecular targets and pathways involved depend on the specific application, but generally, the cleavage results in the release of benzyl alcohol and 4-hydroxyphenol, which can then participate in further chemical or biological processes.
Comparison with Similar Compounds
Benzyl 4-hydroxybenzoate: Similar structure but with a benzoate ester instead of a carbonate.
Phenyl 4-hydroxyphenyl carbonate: Similar carbonate ester but with a phenyl group instead of a benzyl group.
**Uniqu
Properties
CAS No. |
74206-92-1 |
---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
benzyl (4-hydroxyphenyl) carbonate |
InChI |
InChI=1S/C14H12O4/c15-12-6-8-13(9-7-12)18-14(16)17-10-11-4-2-1-3-5-11/h1-9,15H,10H2 |
InChI Key |
QAVIPIHPKCDJNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
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